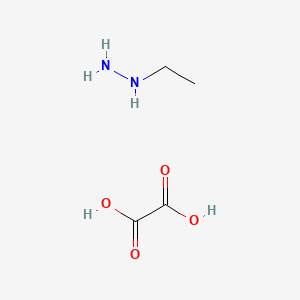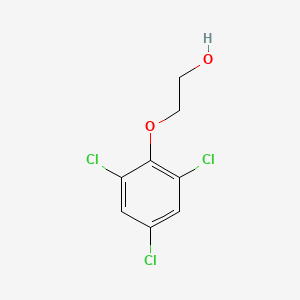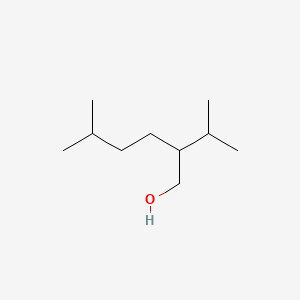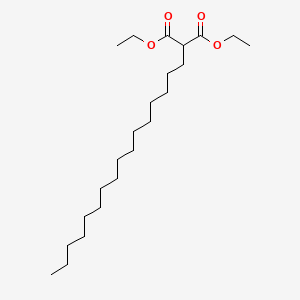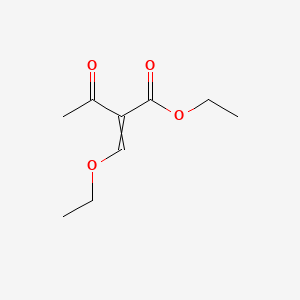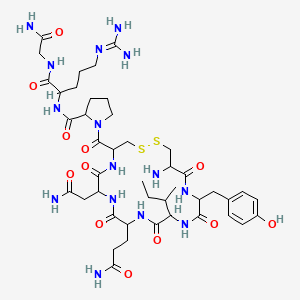
Vasotocin
Übersicht
Beschreibung
Synthesis Analysis
Vasopressin and oxytocin, which are related to vasotocin, are synthesized in the anterior hypothalamus, specifically in the supraoptic and paraventricular nuclei, where the neurosecretory neurons are located .Molecular Structure Analysis
The molecular structure of this compound is still under investigation. Some studies have focused on molecular cloning, sequencing, and tissue expression of this compound and isotocin precursor genes from Ostariophysian catfishes .Wissenschaftliche Forschungsanwendungen
Role in Nonmammalian Vertebrates : Vasotocin, identified as an antidiuretic factor in amphibians, reptiles, and birds, is produced in the hypothalamus of various nonmammalian vertebrates. Its production and system have been explored using immunocytochemistry, emphasizing its significance in neuroendocrine models (Gabrion et al., 1978).
Behavioral Actions in Birds : Research on Japanese quail indicates that this compound influences male sexual behavior. Injections of this compound inhibited both appetitive and consummatory components of sexual behavior, demonstrating a direct action on the brain independent of its peripheral action (Castagna et al., 1998).
Effect on Courtship and Aggression : In male zebra finches, this compound and its antagonist were tested for their influence on courtship song and aggression. The results showed that this compound infusion facilitated aggressive behaviors, suggesting an evolutionary conserved role in modulating aggression in vertebrates (Goodson & Adkins‐Regan, 1999).
Interaction with Estrogen in Fish : A study on the catfish Heteropneustes fossilis revealed that estradiol-17β regulates brain and plasma this compound secretion through the catecholaminergic system. This study indicates the hormone's role in osmoregulation, reproduction, metabolism, and behavior (Chaube et al., 2012).
Social Behavior in Fish : In male goldfish, this compound was found to inhibit social approach behaviors, indicating that this compound and isotocin induce opposite effects on social responses in fish. This research underscores this compound's association with levels of sociality (Thompson & Walton, 2004).
Evolution and Function in Fish and Amphibians : The molecular evolution of this compound receptors was studied in various fish species and amphibians. This research highlights the peptide's physiological role in metabolic, osmoregulatory, and sensory processes in these species (Mahlmann et al., 1994).
Seasonal Dynamics in Catfish : A study on the catfish Heteropneustes fossilis showed the seasonal dynamics of this compound in relation to the reproductive cycle. This research provides insights into the peptide's reproductive function in fish (Singh & Joy, 2008).
Modulation of Social Behavior in Amphibians : this compound and vasopressin are modulators of social behaviors in vertebrates, including amphibians. The review explores the hypothesis that these neuropeptides affect sensorimotor processing, highlighting their role in social behaviors (Rose & Moore, 2002).
Effects on Male Competition in Amphibians : Arginine this compound was found to influence mating and aggressive behaviors in male grey treefrogs, impacting their competitive ability. This study demonstrates this compound's significant role in male-male competition for resources (Semsar et al., 1998).
Developmental Roles in Zebrafish : In zebrafish, this compound receptors are expressed primarily in the CNS during embryogenesis. This research suggests this compound's potential roles in the CNS prior to the development of social and reproductive behaviors (Iwasaki et al., 2013).
Testosterone Effects in Aging Quail : The study on male Japanese quail revealed this compound's involvement in sexual behavior regulation during aging, influenced by testosterone. This suggests a link between this compound and sexual behavior in aged animals (Panzica et al., 1996).
Sexual Dimorphism in Newts : In the roughskin newt, this compound was shown to have sex-specific differences in brain regions associated with reproductive behaviors, indicating a complex interaction between gonadal hormones and this compound in regulating sex-specific behaviors (Moore et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Research on vasotocin is ongoing, with recent studies focusing on its role in social and sexual behavior in non-mammalian vertebrates . Future research directions include further investigation into the mechanisms used by this compound to modify the performance of chemosensory behavior and responses to conspecific chemical signals . Another area of interest is the role of this compound in female teleost reproduction .
Eigenschaften
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZADMCOWPSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N15O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9034-50-8, 113-80-4 | |
| Record name | Vasotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009034508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Arg8)-Vasotocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



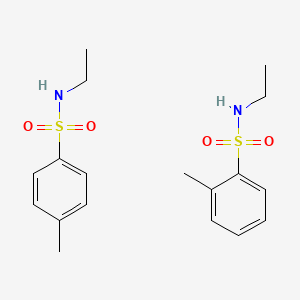
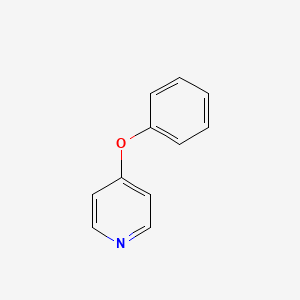


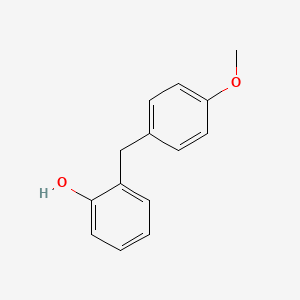
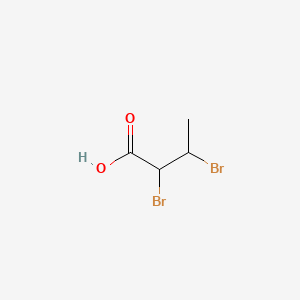
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
